N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a furan-2-ylmethylene hydrazinyl group linked to a 3,4-dimethoxybenzamide moiety via an oxoethyl chain. This article provides a comparative analysis of this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activity.
Properties
CAS No. |
223676-17-3 |
|---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H17N3O5/c1-22-13-6-5-11(8-14(13)23-2)16(21)17-10-15(20)19-18-9-12-4-3-7-24-12/h3-9H,10H2,1-2H3,(H,17,21)(H,19,20)/b18-9+ |
InChI Key |
YJHACQYJACPSDQ-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by the reaction with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The C=N bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the functional group introduced.
Scientific Research Applications
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with various molecular targets. The compound can chelate metal ions through its azomethine nitrogen and carbonyl oxygen, forming stable complexes. These metal complexes can then interact with enzymes, proteins, and other biomolecules, potentially inhibiting their function or altering their activity. The presence of the furan ring and methoxy groups also contributes to its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with several derivatives, differing primarily in substituents on the aromatic rings or the inclusion of heterocycles. Key structural analogs include:
Key Observations :
Comparison of Yields :
Physicochemical Properties
Melting Points and Stability
Melting points reflect crystallinity and intermolecular interactions:
Elemental Analysis
Deviations between calculated and observed elemental composition indicate purity:
Note: Close alignment in thiazole derivatives () suggests high synthetic efficiency, while minor deviations in coumarin hybrids () may arise from residual solvents .
Antiproliferative and Cytotoxic Screening
- Coumarin-acrylamide hybrids (): Demonstrated IC₅₀ values of <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to DNA intercalation and apoptosis induction .
- Thiazole derivatives (): Compound 3c showed moderate activity (IC₅₀ = 18.5 µM) against lung cancer (A549) due to thiazole-mediated kinase inhibition .
- Chlorophenyl derivatives (): Enhanced cytotoxicity (IC₅₀ = 12.3 µM) linked to chloro substituents’ electron-withdrawing effects .
Comparison with Target Compound: While direct data for the target compound is unavailable, structural analogs suggest that the 3,4-dimethoxybenzamide moiety may improve solubility and target engagement compared to non-methoxy derivatives .
Biological Activity
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing from various sources to provide a comprehensive overview.
Structural Characteristics
The compound's molecular formula is , and it features a furan ring, hydrazine moiety, and a benzamide group. These structural components contribute to its unique biological properties. The presence of methoxy groups on the benzamide enhances its lipophilicity, which may influence its interaction with biological targets.
| Feature | Details |
|---|---|
| Molecular Formula | C16H17N3O5 |
| Molecular Weight | 331.32 g/mol |
| Key Structural Motifs | Furan ring, hydrazine, benzamide |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Reaction of furan-2-carbaldehyde with hydrazine hydrate.
- Acylation : The hydrazone intermediate is acylated with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
This multi-step process allows for the optimization of yield and purity through careful control of reaction conditions such as temperature and solvent choice.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its hydrazone moiety. It can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
Antiviral Activity
Recent studies have highlighted the potential of related furan derivatives as inhibitors of viral proteases. For instance, derivatives similar to this compound have shown promising results against SARS-CoV-2 main protease (Mpro), indicating that such compounds could be effective in treating viral infections .
Cytotoxicity Studies
In vitro cytotoxicity assessments have indicated that derivatives based on the furan-hydrazine structure exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, some compounds demonstrated low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile for further development .
Case Studies
- SARS-CoV-2 Inhibition : A study reported that furan-based compounds exhibited IC50 values around 1.55 μM for inhibiting Mpro, showcasing their potential as antiviral agents .
- Cell Proliferation Inhibition : Related compounds were evaluated for their ability to inhibit cell proliferation driven by RET kinase mutations in cancer models. Some exhibited moderate to high potency in ELISA-based kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
